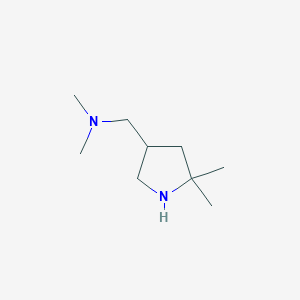![molecular formula C16H14Cl2O3 B2997283 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 331464-01-8](/img/structure/B2997283.png)
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde undergoes several types of chemical reactions, including:
Scientific Research Applications
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as an antimicrobial agent is ongoing.
Industry: It serves as a precursor in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to its specific structure, which imparts distinct chemical and biological properties. Similar compounds include:
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: This compound has a similar structure but lacks the ethoxy group, which can affect its reactivity and applications.
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: This compound differs in the position of the chlorine atoms, which can influence its chemical behavior and biological activity.
4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: This compound has a methoxy group instead of an ethoxy group, leading to variations in its physical and chemical properties.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-16-7-11(9-19)3-6-15(16)21-10-12-4-5-13(17)8-14(12)18/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJCRVCORCQXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)






![5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2997213.png)
![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)



